molecular formula C22H27N5O2 B10868623 6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10868623
M. Wt: 393.5 g/mol
InChI Key: PGIMCOPXEDCCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through a multi-step process involving various organic reactions. One common approach involves the condensation of p-anisaldehyde with acetone and ammonium acetate to form an intermediate, which is then subjected to further reactions to introduce the piperidyl and pyrazolo[3,4-b]pyridine moieties .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide can produce an amine derivative .

Scientific Research Applications

6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H27N5O2/c1-25-11-9-16(10-12-25)26(2)22(28)18-13-20(15-5-7-17(29-4)8-6-15)24-21-19(18)14-23-27(21)3/h5-8,13-14,16H,9-12H2,1-4H3

InChI Key

PGIMCOPXEDCCTQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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